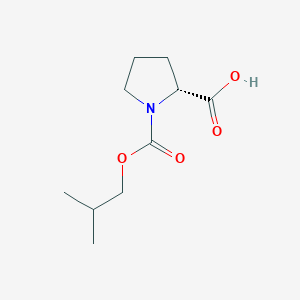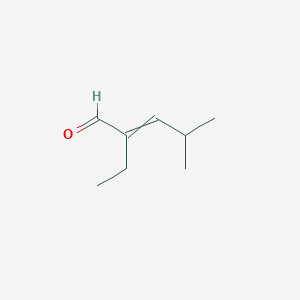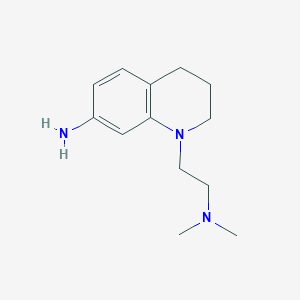
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate
Vue d'ensemble
Description
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 2-iodoaniline, and methyl iodide.
Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with 2-iodoaniline in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the quinoline ring structure.
Methylation: The resulting compound is then methylated using methyl iodide in the presence of a base, such as potassium carbonate, to introduce the methyl group at the 1-position.
Esterification: Finally, the compound is esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents, such as sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: The iodine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic and optical characteristics.
Pharmaceutical Industry: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate is unique due to the presence of the iodine atom at the 6-position and the methyl group at the 1-position. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H12INO4 |
|---|---|
Poids moléculaire |
373.14 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12INO4/c1-3-19-13(18)10-11(16)8-6-7(14)4-5-9(8)15(2)12(10)17/h4-6,16H,3H2,1-2H3 |
Clé InChI |
DLVHGGOPTXQVST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=CC(=C2)I)N(C1=O)C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,6-dimethoxybenzamide](/img/structure/B8552639.png)
![3-(4-Methoxyphenyl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8552644.png)




